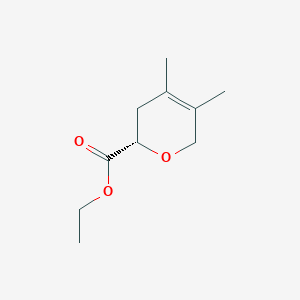
(S)-4,5-Dimethyl 3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,5-Dimethyl 3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester is an organic compound belonging to the class of heterocyclic compounds It features a six-membered ring with one oxygen atom and is characterized by its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-4,5-Dimethyl 3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester typically involves a thermal hetero Diels-Alder reaction. This reaction occurs between 1,3-dienes and glyoxylic esters without the use of catalysts and stabilizers. The reaction is conducted by heating the reactants to a temperature of around 130°C, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. The process involves precise metering techniques to ensure the correct proportions of reactants and controlled heating to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-4,5-Dimethyl 3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
(S)-4,5-Dimethyl 3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-4,5-Dimethyl 3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Butoxy-3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester
- 3,6-Dihydro-6-methoxy-2H-pyran-2-carboxylic acid ethyl ester
Uniqueness
(S)-4,5-Dimethyl 3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester is unique due to its specific structural features, such as the presence of dimethyl groups and the configuration of the pyran ring.
Properties
CAS No. |
172323-53-4 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl (2S)-4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-4-12-10(11)9-5-7(2)8(3)6-13-9/h9H,4-6H2,1-3H3/t9-/m0/s1 |
InChI Key |
AIODUTCADHYBDL-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=C(CO1)C)C |
Canonical SMILES |
CCOC(=O)C1CC(=C(CO1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


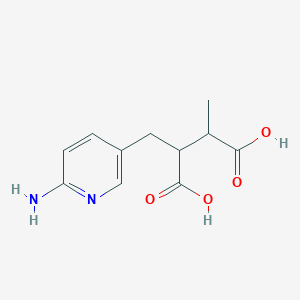
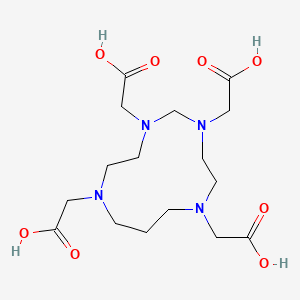

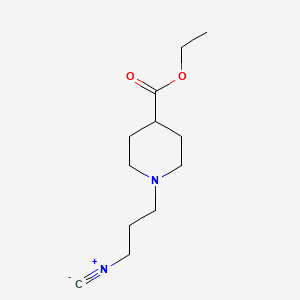
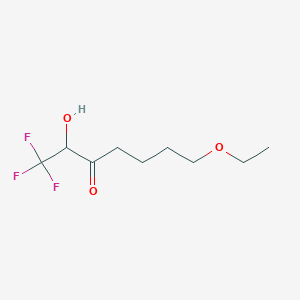
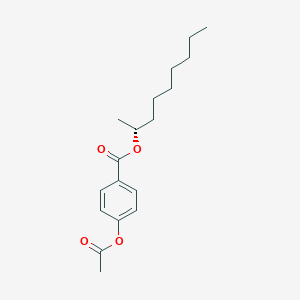

![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid](/img/structure/B12570168.png)
![3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde](/img/structure/B12570183.png)

![2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B12570189.png)
![8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine](/img/structure/B12570190.png)
![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)
![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
